Aclidinium is a long-acting muscarinic receptor antagonist developed for the management of chronic obstructive pulmonary disease (COPD). Approved by the United States Food and Drug Administration in July 2012, aclidinium functions by relaxing the airway muscles, thereby improving airflow and reducing symptoms associated with COPD. The compound is classified as a quaternary ammonium derivative, which contributes to its pharmacological properties.
Aclidinium is synthesized from quinuclidinol, a bicyclic compound, through various chemical processes. It falls under the category of inhaled anticholinergic medications, specifically targeting the muscarinic receptors in the lungs. This classification is significant for its therapeutic application in respiratory diseases.
The synthesis of aclidinium bromide involves several steps that aim to enhance efficiency and yield while minimizing environmental impact. Recent advancements have introduced eco-friendly methods that avoid hazardous reagents and solvents. For instance, one method includes:
This process significantly reduces synthesis time and costs by approximately 30% to 40% compared to traditional methods .
Aclidinium has a complex molecular structure characterized by its quaternary ammonium core. The molecular formula is CHBrNO, with a molecular weight of approximately 452.39 g/mol. Its structural features include:
The three-dimensional structure can be analyzed using techniques such as X-ray diffraction, which reveals details about crystal habits and morphologies .
Aclidinium undergoes several chemical reactions during its synthesis:
Aclidinium exerts its therapeutic effects primarily through competitive antagonism at muscarinic receptors in the bronchial smooth muscle. By blocking these receptors, aclidinium induces bronchodilation, leading to the following effects:
Aclidinium bromide appears as a white crystalline solid. Key physical and chemical properties include:
Characterization techniques such as thermogravimetric analysis (TGA) confirm its stability without significant weight loss under thermal stress .
Aclidinium is primarily used for managing COPD symptoms but also has potential applications in other respiratory conditions due to its bronchodilator effects. Its efficacy has been demonstrated through numerous clinical trials, highlighting benefits such as improved lung function and reduced exacerbation rates compared to placebo treatments . Moreover, ongoing research may explore its use in combination therapies with other respiratory agents to enhance therapeutic outcomes.
Aclidinium bromide exhibits subnanomolar binding affinity (pKi 9.0–10.1) for all five human muscarinic receptor subtypes (M1–M5), demonstrating no intrinsic subtype specificity at equilibrium binding states [1] [4]. However, its functional selectivity arises from kinetic differences in dissociation rates. Aclidinium dissociates 6-fold slower from M3 receptors (t1/2 ≈ 29 h) than from cardiac M2 receptors (t1/2 ≈ 4.8 h) in human tissues, a phenomenon termed "kinetic selectivity" [9] [1]. This differential is critical since M3 receptors mediate bronchoconstriction in airways, while M2 receptors regulate heart rate. Comparative studies show aclidinium’s M2/M3 dissociation half-life ratio is 1:6, superior to tiotropium’s 1:10 but significantly more selective than ipratropium’s 1:1.3 [1] [4].
Table 1: Dissociation Half-Lives of Muscarinic Antagonists at Human Receptors
Compound | M3 t1/2 (h) | M2 t1/2 (h) | M2/M3 Ratio |
---|---|---|---|
Aclidinium bromide | 29.0 | 4.8 | 1:6 |
Tiotropium | 64.0 | 6.4 | 1:10 |
Ipratropium | 0.7 | 0.5 | 1:1.3 |
The bronchodilatory efficacy of aclidinium is governed by its rapid association (kon = 2.6 × 108 M−1min−1) and slow dissociation (koff = 0.024 min−1) at M3 receptors in human bronchi [1] [9]. This kinetic profile translates to:
Table 2: Kinetic Parameters of Aclidinium at Human M3 Receptors
Parameter | Aclidinium | Tiotropium | Ipratropium |
---|---|---|---|
kon (M−1min−1) | 2.6 × 108 | 1.0 × 108 | 2.8 × 108 |
koff (min−1) | 0.024 | 0.006 | 0.476 |
Residence Time (min) | 41.7 | 166.7 | 2.1 |
Onset t1/2 (min) | 3.2 | 10.1 | 3.0 |
Aclidinium’s molecular structure features a quaternary ammonium group linked to a dithienylacetyl ester moiety, which dictates its competitive antagonism at muscarinic receptors [4] [8]. Key structural determinants include:
Mutagenesis studies confirm that Thr235 in helix 5 forms hydrogen bonds with aclidinium’s carbonyl oxygen, a site critical for its kinetic selectivity over M2 receptors (where Thr235 is replaced by valine) [3] [6].
Computational docking of aclidinium into the human M3 receptor (PDB: 4U15) reveals distinct interactions that rationalize its pharmacodynamic profile [3] [6]:
Table 3: Docking-Derived Binding Parameters of Muscarinic Antagonists
Compound | ΔG (kcal/mol) | Key Receptor Interactions | Unbinding Force (pN) |
---|---|---|---|
Aclidinium bromide | −10.2 | Asp147 (ionic), Tyr148 (π-π), Thr235 (H-bond) | 65 (M3), 40 (M2) |
Tiotropium | −11.8 | Asp147 (ionic), Tyr506 (π-π), Asn507 (H-bond) | 82 (M3), 45 (M2) |
Ipratropium | −8.7 | Asp147 (ionic), Tyr148 (π-π) | 28 (M3), 25 (M2) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7